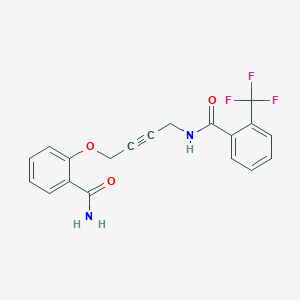
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. Benzamide derivatives are known for their diverse range of biological activities, including antimicrobial, enzyme inhibition, and anticancer properties. These compounds often feature a benzoyl group attached to an amide functionality and may have various substituents that influence their activity and physical properties.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the case of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, the synthesis was achieved by reacting 4-(trifluoromethyl)benzohydrazide with different alkyl chains, resulting in a series of homologous compounds . The synthesis process was characterized by spectral methods, ensuring the correct structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using various spectroscopic techniques and computational methods. For instance, the structure of a novel benzamide compound was analyzed using X-ray single crystal diffraction, IR spectroscopy, and density functional theory (DFT) calculations . These methods provide detailed information about the molecular geometry, vibrational frequencies, and electronic properties of the compound.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For example, the reaction of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with different metal ions resulted in the formation of coordination compounds with distinct properties . The reactivity of these compounds can be influenced by the presence of functional groups that can interact with metal ions or other chemical species.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the melting point, vibrational frequencies, and hydrogen bonding patterns can be determined through experimental techniques such as X-ray crystallography and FTIR analysis . These properties are crucial for understanding the stability and reactivity of the compounds. Additionally, computational studies can provide insights into the electronic properties, such as HOMO and LUMO energies, and predict the chemical reactivity of the molecule .
Scientific Research Applications
Synthesis and Antipathogenic Activity
Research has been conducted on the synthesis of acylthioureas and their antipathogenic activity, highlighting the significant antimicrobial properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for biofilm growth capabilities. The derivatives show potential for novel anti-microbial agents development with antibiofilm properties (Limban et al., 2011).
Development of Semiaromatic Polyamides
A study on the synthesis of semiaromatic polyamides using different compounds, including those related to the query compound, has been explored. These materials exhibit high glass transition temperatures and thermal mechanical performance, indicating their potential in creating high-performance materials (Zhang et al., 2017).
Chemoselective N-benzoylation
Chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been described, showcasing a method to produce compounds of biological interest. This technique emphasizes the synthesis of N-(2-hydroxyphenyl)benzamides, providing a pathway for generating biologically relevant molecules (Singh et al., 2017).
Organogel Formation
Investigations into organogels based on J- and H-type aggregates of amphiphilic compounds reveal the roles of amphiphilic properties in controlling gelating properties. This research has implications for the design of novel organogels and potentially for drug delivery systems or material science applications (Wu et al., 2011).
Polyamide Synthesis and Characterization
New aromatic diamines, including those substituted with trifluoromethyl groups, have been synthesized for polyimide preparation. These materials exhibit good solubility, thermal stability, and mechanical properties, suggesting their usefulness in high-performance applications (Liu et al., 2002).
properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)15-9-3-1-7-13(15)18(26)24-11-5-6-12-27-16-10-4-2-8-14(16)17(23)25/h1-4,7-10H,11-12H2,(H2,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVBMQPRKWIHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

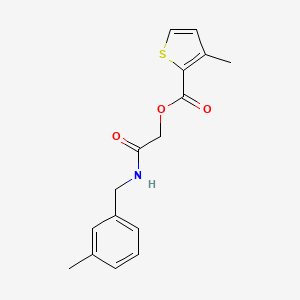
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate](/img/structure/B2521787.png)
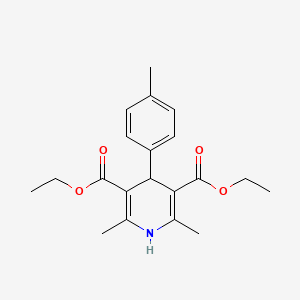
![2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2521789.png)
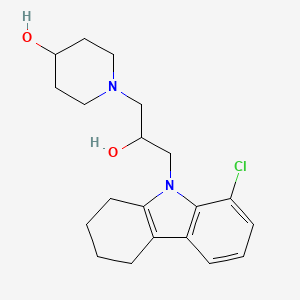
![(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2521791.png)
![ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate](/img/structure/B2521792.png)
![(3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2521795.png)
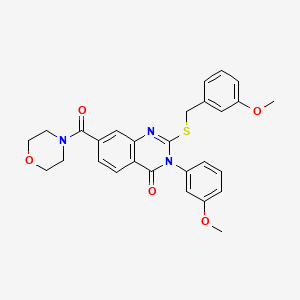
![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2521798.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521800.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2521803.png)

